molecular formula C21H37NO15 B561621 Lewis A Trisaccharide, Methyl Glycoside CAS No. 186315-40-2

Lewis A Trisaccharide, Methyl Glycoside

Cat. No. B561621
CAS RN: 186315-40-2
M. Wt: 543.519
InChI Key: GGCROZRVVJQWNN-QITCBKQVSA-N
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Description

Lewis A Trisaccharide, Methyl Glycoside is a pivotal compound that finds extensive application in research pertaining to carbohydrate-based drug design . It is a crucial intermediary in the synthesis of Lewis A antigens, which hold relevance in cancer investigations and immunotherapeutic approaches . It has been found to be present in the glycan structures of spermatozoa and is a major component of the glycan structures on the surface of HL-60 cells .


Molecular Structure Analysis

The molecular formula of Lewis A Trisaccharide, Methyl Glycoside is C21H37NO15 . It contains a total of 74 atoms, including 37 Hydrogen atoms, 21 Carbon atoms, 1 Nitrogen atom, and 15 Oxygen atoms . It contains total 76 bond(s); 39 non-H bond(s), 1 multiple bond(s), 8 rotatable bond(s), 1 double bond(s), 3 six-membered ring(s), 1 secondary amide(s) (aliphatic), 8 hydroxyl group(s), 2 primary alcohol(s), 6 secondary alcohol(s), and 6 ether(s) (aliphatic) .


Physical And Chemical Properties Analysis

Lewis A Trisaccharide, Methyl Glycoside is a solid substance that is soluble in Methanol and Water . It has a melting point of 177-180°C (lit.) (dec.) .

Scientific Research Applications

  • Synthesis Approaches : Studies have described methods for synthesizing Lewis A Trisaccharide and its derivatives. El-Sokkary et al. (1998) detailed the synthesis of a tetrasaccharide glycoside relevant to sialyl Lewis X structure, important in understanding cell adhesion mechanisms (El-Sokkary et al., 1998). Liao and Auzanneau (2005) discussed the impact of the amide group in N-acetylglucosamine glycosyl acceptors on glycosylation, relevant to the synthesis of Lewis A trisaccharide analogues (Liao & Auzanneau, 2005).

  • Fragmentation Mechanisms : Iwan and Grotemeyer (2021) investigated the fragmentation mechanism of protonated Lewis A trisaccharide, essential for its identification and assignment using mass spectrometric methods (Iwan & Grotemeyer, 2021).

  • Molecular Dynamics and Structure Analysis : Studies like that by Miller et al. (1992) have utilized NMR spectroscopy and molecular dynamics simulations to determine the solution structure of Lewis x oligosaccharide, which is closely related to Lewis A trisaccharide (Miller et al., 1992).

  • Applications in Medical Research : Research has also focused on the synthesis of Lewis A trisaccharide derivatives for medical applications. For example, Lu et al. (2014) described the synthesis of a sialyl Lewis(x) derivative for cancer diagnosis (Lu et al., 2014).

  • Glycosylation Methods : Studies like those by Petersen and Jensen (2001) have developed new glycosylation methods under neutral conditions, which could be applicable to the synthesis of complex oligosaccharides like Lewis A trisaccharide (Petersen & Jensen, 2001).

Safety and Hazards

Users are advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Personal protective equipment and chemical impermeable gloves should be used. The substance should be stored at -20° C .

properties

IUPAC Name

N-[(2R,3R,4R,5S,6R)-6-(hydroxymethyl)-2-methoxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3S,4R,5S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H37NO15/c1-6-11(26)13(28)15(30)20(33-6)36-17-9(5-24)35-19(32-3)10(22-7(2)25)18(17)37-21-16(31)14(29)12(27)8(4-23)34-21/h6,8-21,23-24,26-31H,4-5H2,1-3H3,(H,22,25)/t6?,8-,9-,10-,11-,12+,13-,14+,15+,16-,17-,18-,19-,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGCROZRVVJQWNN-QITCBKQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)OC)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)NC(=O)C)OC)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H37NO15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30857928
Record name Methyl (5xi)-6-deoxy-beta-D-arabino-hexopyranosyl-(1->4)-[beta-D-galactopyranosyl-(1->3)]-2-acetamido-2-deoxy-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

543.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

186315-40-2
Record name Methyl (5xi)-6-deoxy-beta-D-arabino-hexopyranosyl-(1->4)-[beta-D-galactopyranosyl-(1->3)]-2-acetamido-2-deoxy-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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